molecular formula C16H20O3 B1346863 cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 736136-27-9

cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1346863
CAS No.: 736136-27-9
M. Wt: 260.33 g/mol
InChI Key: SBGJTNCBQFWRCF-UHFFFAOYSA-N
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Description

cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a substituted cyclohexane derivative featuring a 3,5-dimethylbenzoyl group at the 4-position and a carboxylic acid moiety at the 1-position of the cyclohexane ring in the cis configuration. This compound is structurally characterized by its aromatic and aliphatic hybrid framework, which may confer unique physicochemical and biological properties. The cis stereochemistry of the cyclohexane ring may influence its conformational stability and intermolecular interactions compared to trans isomers, though empirical data on this compound remain sparse in the available literature.

Properties

IUPAC Name

4-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-7-11(2)9-14(8-10)15(17)12-3-5-13(6-4-12)16(18)19/h7-9,12-13H,3-6H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGJTNCBQFWRCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2CCC(CC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203310, DTXSID601212105
Record name trans-4-(3,5-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-(3,5-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-27-9, 735270-26-5
Record name trans-4-(3,5-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-(3,5-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Cyclohexane Ring

The cyclohexane ring in cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is typically constructed through cyclization reactions starting from simpler organic precursors such as cyclohexanone or substituted cyclohexanones. These precursors provide the backbone for subsequent functionalization.

Introduction of the 3,5-Dimethylbenzoyl Group

The benzoyl moiety is introduced via Friedel-Crafts acylation , a classical electrophilic aromatic substitution reaction. In this step:

  • The 3,5-dimethylbenzoyl chloride (acyl chloride derivative of 3,5-dimethylbenzoic acid) reacts with the cyclohexane ring.
  • A Lewis acid catalyst, commonly aluminum chloride (AlCl3), facilitates the acylation.
  • The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
  • The cis-configuration is favored by controlling reaction temperature and solvent polarity.

Carboxylation to Introduce the Carboxylic Acid Group

The carboxylic acid group at the 1-position of the cyclohexane ring is introduced through carboxylation reactions, often involving:

  • Treatment with carbon dioxide under high pressure and elevated temperature.
  • Use of organometallic intermediates (e.g., Grignard reagents or organolithium compounds) derived from the cyclohexane ring to react with CO2, followed by acidic workup to yield the carboxylic acid.

Purification

The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography) to isolate the pure cis-isomer of 4-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid.

Industrial Production Considerations

Industrial synthesis follows the same fundamental steps but optimizes parameters for scale-up:

  • Use of continuous flow reactors to improve heat and mass transfer.
  • Optimization of catalyst loading and reaction times to maximize yield and minimize by-products.
  • Environmental considerations include solvent recycling and minimizing hazardous waste.
  • Automated control of reaction conditions ensures consistent cis-isomer selectivity.

Reaction Conditions Summary Table

Step Reagents/Conditions Purpose Notes
Cyclohexane ring formation Cyclohexanone or substituted cyclohexanone Backbone construction May involve catalytic hydrogenation or cyclization
Friedel-Crafts acylation 3,5-Dimethylbenzoyl chloride, AlCl3, anhydrous solvent (e.g., dichloromethane) Introduce benzoyl group Control temperature to favor cis-isomer
Carboxylation CO2 under pressure, organometallic intermediate Introduce carboxylic acid group Requires acidic workup
Purification Recrystallization or chromatography Isolate pure cis-isomer Ensures removal of trans-isomer and impurities

Research Findings and Analysis

  • The cis-configuration of the product is critical for its chemical and biological properties. Research indicates that reaction conditions such as temperature, solvent, and catalyst choice significantly influence the cis/trans ratio during synthesis.
  • Oxidation and reduction reactions on this compound have been studied to modify the benzoyl or carboxylic acid groups, providing derivatives for further applications.
  • Epimerization methods, such as treatment with potassium hydroxide at elevated temperatures (130–180 °C), have been reported to convert cis to trans isomers in related cyclohexanecarboxylic acids, but these are generally avoided in the preparation of the cis-isomer due to yield and purity concerns.
  • Industrial processes emphasize single-step reactions with high purity yields (93–100%) by carefully controlling base equivalents and reaction temperature during epimerization or isomerization steps, although these are more relevant for trans-isomers.

Comparative Insights from Related Compounds

Compound Key Differences in Preparation Reference
cis-4-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid Uses 2,4-dimethylbenzoyl chloride; triethylamine base neutralizes HCl; reaction in dichloromethane
cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid Similar Friedel-Crafts acylation and carboxylation steps; limited data on specific conditions

These comparisons highlight that the position of methyl substituents on the benzoyl ring influences the choice of reagents and reaction conditions but generally follows the same synthetic strategy.

Summary Table of Preparation Methods

Preparation Step Description Typical Conditions Outcome/Notes
Cyclohexane ring formation Starting from cyclohexanone or derivatives Catalytic hydrogenation or cyclization Provides cyclohexane backbone
Benzoyl group introduction Friedel-Crafts acylation with 3,5-dimethylbenzoyl chloride and Lewis acid Anhydrous solvent, room temperature to mild heating Introduces benzoyl group, favors cis
Carboxylation Reaction with CO2 or organometallic intermediates High pressure CO2, acidic workup Adds carboxylic acid group
Purification Recrystallization or chromatography Solvent-dependent Isolates pure cis-isomer

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups on the benzoyl or cyclohexane rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, various solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated compounds, substituted benzoyl or cyclohexane derivatives.

Scientific Research Applications

cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid has found applications in various fields of research and industry:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules and materials.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 3,5-dimethylbenzoyl moiety is a recurring structural motif in pesticidal agents, as evidenced by compounds like methoxyfenozide and chromafenozide. Below is a detailed comparison based on structural features, functional groups, and applications:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Key Applications References
cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid Cyclohexane ring with cis-substituted 3,5-dimethylbenzoyl and carboxylic acid Carboxylic acid, aromatic ketone Not explicitly stated N/A
Methoxyfenozide Benzoic acid derivative with hydrazide linkage Hydrazide, methoxy group Insect growth regulator
Chromafenozide Chromane-carboxylic acid hydrazide Hydrazide, dimethylbenzoyl group Insecticidal activity

Key Observations:

Functional Group Divergence: The target compound features a carboxylic acid directly attached to the cyclohexane ring, contrasting with the hydrazide groups in methoxyfenozide and chromafenozide. This difference may impact solubility, bioavailability, and receptor binding. The 3,5-dimethylbenzoyl group is conserved across all three compounds, suggesting a shared mechanism of action, possibly via interaction with insect ecdysone receptors .

In contrast, methoxyfenozide’s planar aromatic system allows for optimized π-π stacking in target enzymes .

Biological Activity: Methoxyfenozide and chromafenozide are commercial insecticides that disrupt molting in Lepidoptera larvae by mimicking ecdysone . However, the carboxylic acid group may limit membrane permeability compared to the lipophilic hydrazide derivatives .

Research Findings and Hypotheses

  • Synthetic Accessibility: The cyclohexane backbone of the target compound may complicate synthesis compared to simpler aromatic analogs.
  • Stability Profile : Cyclohexane-based structures are generally more rigid and oxidation-resistant than linear aliphatic chains, suggesting improved environmental persistence compared to carbamate-based pesticides (e.g., promecarb or metolcarb) .

Biological Activity

Overview

Cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a cyclic organic compound with a molecular formula of C16H20O3 and a molecular weight of approximately 260.33 g/mol. This compound is notable for its unique structural features, including a cyclohexane ring and a carboxylic acid group, which contribute to its biological activity. Research indicates that it exhibits potential therapeutic properties, particularly in anti-inflammatory and analgesic contexts, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within biological systems. These interactions can lead to alterations in various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory processes, thereby reducing pain and inflammation.
  • Receptor Binding : It may bind to receptors that modulate pain perception, contributing to its analgesic effects.

Pharmacological Properties

Recent studies have highlighted the pharmacological potential of this compound:

  • Anti-inflammatory Activity : In vitro studies suggest that this compound can significantly reduce the production of pro-inflammatory cytokines in cultured cells.
  • Analgesic Effects : Animal models have demonstrated that administration of this compound leads to reduced pain responses, indicating its potential as an analgesic agent.

Case Studies

A few notable case studies provide insight into the biological activity of this compound:

  • Case Study 1 : A study involving mice treated with this compound showed a marked decrease in paw edema induced by carrageenan, suggesting effective anti-inflammatory properties.
  • Case Study 2 : In a chronic pain model, the compound demonstrated dose-dependent analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), reinforcing its potential therapeutic applications.

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundAnti-inflammatory, AnalgesicEnzyme inhibition, Receptor binding
AspirinAnti-inflammatoryCOX inhibition
IbuprofenAnalgesicCOX inhibition

Synthesis and Structural Features

The synthesis of this compound typically involves several key steps, including the formation of the cyclohexane ring and subsequent functionalization to introduce the benzoyl and carboxylic acid groups. The specific cis configuration is crucial as it significantly influences both the chemical reactivity and biological activity compared to its trans isomer.

Q & A

Q. What are the recommended methods for synthesizing cis-4-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid?

Synthesis typically involves Friedel-Crafts acylation to introduce the 3,5-dimethylbenzoyl group to a cyclohexane-1-carboxylic acid precursor. Key steps include:

  • Stereochemical control : Use chiral catalysts (e.g., Lewis acids) to favor cis-configuration retention during acylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the cis isomer, followed by recrystallization in ethanol/water .
  • Validation : Confirm stereochemistry via 1H NMR^1 \text{H NMR} (coupling constants for cyclohexane protons) and X-ray crystallography .

Q. How can the structural integrity of this compound be verified post-synthesis?

Combine spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1 \text{H} and 13C^{13} \text{C} NMR for characteristic shifts (e.g., cyclohexane protons at δ 1.5–2.5 ppm, aromatic protons at δ 6.8–7.2 ppm) .
  • X-ray crystallography : Refine data using SHELXL for precise bond-length and angle measurements, ensuring the cis configuration .
  • Mass spectrometry : Confirm molecular weight (expected [M+H]+^+ at m/z 289.1) .

Q. What are the primary applications of this compound in pharmacological research?

The 3,5-dimethylbenzoyl moiety suggests potential as:

  • Enzyme inhibitor : Screen against kinases or carboxylases using fluorescence-based assays.
  • Anti-inflammatory agent : Evaluate COX-2 inhibition via in vitro prostaglandin E2 (PGE2) quantification in macrophage models .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound?

Contradictions may arise from impurities, stereochemical variability, or assay conditions. Mitigation strategies:

  • Reproducibility checks : Validate purity via HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) .
  • Dose-response standardization : Use IC50_{50} values across multiple cell lines (e.g., HEK293, RAW264.7) .
  • Meta-analysis : Compare structural analogs (e.g., trans-isomers) to isolate stereospecific effects .

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., COX-2 PDB: 5KIR). Focus on hydrophobic interactions with the benzoyl group .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR modeling : Train models on analogs (e.g., caffeoylquinic acids) to predict anti-inflammatory potency .

Q. How can stereochemical instability during storage be minimized?

  • Storage conditions : Store at −20°C in amber vials under argon to prevent light-/oxygen-induced isomerization .
  • Stability assays : Monitor via chiral HPLC (Chiralpak IA column, hexane/isopropanol) monthly .

Q. What strategies resolve low crystallinity issues in X-ray diffraction studies?

  • Co-crystallization : Add small molecules (e.g., dioxane) to improve crystal packing .
  • Cryocooling : Use liquid nitrogen to stabilize crystals during data collection .
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for accurate structure resolution .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS .
  • Metabolite profiling : Identify oxidation products (e.g., hydroxylation at cyclohexane C4) using high-resolution mass spectrometry .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acyl chloride intermediates .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Q. How can researchers optimize synthetic yields for large-scale production?

  • Catalyst screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) vs. Lewis acids (e.g., AlCl3_3) for acylation efficiency .
  • Solvent optimization : Compare toluene (high acylation yield) vs. dichloromethane (faster reaction time) .
  • Process monitoring : Use in-line FTIR to track reaction progress and minimize byproducts .

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